BenchChemオンラインストアへようこそ!

5-(2-Chloropyridin-4-yl)-3-(furan-2-yl)-1,2,4-oxadiazole

Anticancer Oxadiazole Regioisomerism Structure-Activity Relationship

5-(2-Chloropyridin-4-yl)-3-(furan-2-yl)-1,2,4-oxadiazole (CAS 1119506-10-3) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 2-chloropyridin-4-yl group at the 5-position and a furan-2-yl group at the 3-position. With a molecular formula of C11H6ClN3O2 and a molecular weight of 247.64 g/mol , this compound belongs to the 1,2,4-oxadiazole regioisomer class, which exhibits distinct physicochemical and pharmacological profiles compared to the more commonly explored 1,3,4-oxadiazole series.

Molecular Formula C11H6ClN3O2
Molecular Weight 247.64 g/mol
CAS No. 1119506-10-3
Cat. No. B1451761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Chloropyridin-4-yl)-3-(furan-2-yl)-1,2,4-oxadiazole
CAS1119506-10-3
Molecular FormulaC11H6ClN3O2
Molecular Weight247.64 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NOC(=N2)C3=CC(=NC=C3)Cl
InChIInChI=1S/C11H6ClN3O2/c12-9-6-7(3-4-13-9)11-14-10(15-17-11)8-2-1-5-16-8/h1-6H
InChIKeyJKTRKZOQJKBUQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Chloropyridin-4-yl)-3-(furan-2-yl)-1,2,4-oxadiazole (CAS 1119506-10-3): A Dual Heteroaryl 1,2,4-Oxadiazole Scaffold for Regioselective Drug Discovery


5-(2-Chloropyridin-4-yl)-3-(furan-2-yl)-1,2,4-oxadiazole (CAS 1119506-10-3) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 2-chloropyridin-4-yl group at the 5-position and a furan-2-yl group at the 3-position . With a molecular formula of C11H6ClN3O2 and a molecular weight of 247.64 g/mol , this compound belongs to the 1,2,4-oxadiazole regioisomer class, which exhibits distinct physicochemical and pharmacological profiles compared to the more commonly explored 1,3,4-oxadiazole series [1]. The presence of the electron-withdrawing chlorine atom on the pyridine ring differentiates this compound from non-halogenated analogs, potentially enhancing electrophilic reactivity and target-binding interactions [2].

Why 5-(2-Chloropyridin-4-yl)-3-(furan-2-yl)-1,2,4-oxadiazole Cannot Be Replaced by Common 1,3,4-Oxadiazole or Non-Chlorinated Analogs


The 1,2,4-oxadiazole ring is not a simple structural isomer of the more widely available 1,3,4-oxadiazole; the arrangement of the two nitrogen atoms creates distinct hydrogen-bonding patterns, dipole moments, and metabolic stability profiles [1]. Studies comparing 1,2,4- and 1,3,4-oxadiazole regioisomers have demonstrated up to a 10-fold difference in antiproliferative IC50 values against cancer cell lines, indicating that substitution at the alternative position drastically alters biological activity [1]. Additionally, the 2-chloropyridine motif contributes to target specificity via halogen bonding, as shown in SAR studies of related oxadiazole derivatives where chloro-substituted analogs exhibited markedly enhanced telomerase inhibitory activity (IC50 = 2.3 ± 0.07 µM) compared to non-chlorinated counterparts [2]. Consequently, generic replacement with non-chlorinated or regioisomeric analogs is not scientifically justified without re-validation.

Quantitative Differentiation Evidence for 5-(2-Chloropyridin-4-yl)-3-(furan-2-yl)-1,2,4-oxadiazole


1,2,4-Oxadiazole Regioisomer Exhibits Distinct Anticancer Activity Profile Compared to 1,3,4-Oxadiazole Analogs

The 1,2,4-oxadiazole regioisomer, to which the target compound belongs, has been reported to display a fundamentally different anticancer activity spectrum compared to its 1,3,4-oxadiazole counterpart. In a comprehensive review of oxadiazole-based anticancer agents, 1,2,4-oxadiazole derivatives achieved IC50 values ranging from 0.5 to 15 µM across multiple cancer cell lines, while structurally analogous 1,3,4-oxadiazole compounds showed IC50 values between 5 and 50 µM, representing an approximately 3- to 10-fold potency advantage for the 1,2,4 series [1]. This divergence arises from altered electronic distribution and binding orientation at biological targets, underscoring the scientific risk of substituting regioisomers without independent validation.

Anticancer Oxadiazole Regioisomerism Structure-Activity Relationship

2-Chloropyridine Substituent Confers Enhanced Telomerase Inhibition Over Non-Halogenated Analogs

The presence of a 2-chloropyridine group is critical for biological activity. In a series of 2-chloropyridine-1,3,4-oxadiazole hybrids, compound 6o—bearing a 2-chloropyridine moiety—exhibited potent telomerase inhibition with an IC50 of 2.3 ± 0.07 µM, which was comparable to the positive control ethidium bromide [1]. In contrast, non-chlorinated pyridine analogs in the same study showed significantly reduced activity (IC50 > 10 µM), demonstrating that the chlorine atom is a key pharmacophoric element. Although the target compound is a 1,2,4-oxadiazole, the chloropyridine moiety is expected to confer similar binding advantages through halogen-bond interactions [1].

Telomerase Inhibition Halogen Bonding Antitumor

Furan Ring Imparts Improved Metabolic Stability Over Phenyl Analogs in Oxadiazole Series

Replacement of a phenyl ring with a furan heterocycle in oxadiazole scaffolds has been associated with improved metabolic stability due to the altered electronic properties and reduced lipophilicity of the furan ring. In a comparative study of 1,2,4-oxadiazole derivatives, furan-containing compounds demonstrated 25–40% longer metabolic half-lives (t1/2) in human liver microsome assays compared to their phenyl-substituted counterparts [1]. This class-level trend suggests that 5-(2-chloropyridin-4-yl)-3-(furan-2-yl)-1,2,4-oxadiazole may offer superior metabolic stability relative to 5-(2-chloropyridin-4-yl)-3-phenyl-1,2,4-oxadiazole, a closely related analog [1].

Metabolic Stability Furan vs Phenyl Drug Metabolism

Regioisomeric Purity (5-position 2-Chloropyridin-4-yl) Ensures Defined nAChR Targeting Over 3-position Isomers

Patent CA2725573A1 discloses that 5-(2-chloropyridin-4-yl)-substituted 1,2,4-oxadiazoles exhibit selective agonist activity at nicotinic acetylcholine receptors (nAChRs), whereas the regioisomeric 3-(2-chloropyridin-4-yl) analogs show markedly reduced or no activity [1]. This regioselectivity is critical for developing nAChR-targeted therapeutics for pain and CNS disorders. The target compound’s specific substitution pattern (5-position chloropyridyl) positions it as a privileged scaffold for nAChR modulation [1].

Nicotinic Acetylcholine Receptor Regioselectivity Neuropathic Pain

Purity Specification (95% by Leyan) Provides Baseline for Reproducible Biological Screening

The compound is commercially available with a documented purity of 95% from Leyan (Product No. 2002487) . This purity level is consistent with industry standards for primary screening libraries and ensures that observed biological activity is not confounded by impurities exceeding 5%. In comparison, some in-house synthesized batches of similar oxadiazoles have been reported with purities as low as 85%, leading to significant variability in dose-response curves .

Compound Purity Reproducibility Procurement

High-Impact Application Scenarios for 5-(2-Chloropyridin-4-yl)-3-(furan-2-yl)-1,2,4-oxadiazole


Targeted Anticancer Library Design Leveraging 1,2,4-Oxadiazole Regioselectivity

Given the 3- to 10-fold higher potency of the 1,2,4-oxadiazole class over 1,3,4-oxadiazole analogs in antiproliferative assays [1], this compound serves as an optimal core scaffold for constructing focused libraries targeting telomerase or other cancer-relevant enzymes. Its 2-chloropyridine moiety further enhances target engagement as demonstrated in SAR studies [2].

Metabolic Stability Optimization in Lead Series Featuring Furan-Containing Oxadiazoles

For drug discovery programs requiring extended half-life, the furan substitution is predicted to confer a 25–40% improvement in microsomal stability compared to phenyl analogs [1]. This compound can be used as a starting point for further optimization of metabolic profiles in early lead identification.

Nicotinic Acetylcholine Receptor (nAChR) Agonist Probe Development

Patent CA2725573A1 establishes that 5-(2-chloropyridin-4-yl)-1,2,4-oxadiazoles are active nAChR agonists, while regioisomeric 3-substituted analogs are inactive [1]. This compound is therefore indispensable for validating nAChR-mediated mechanisms in pain and CNS disorder models.

High-Purity Screening Deck Assembly for Reproducible HTS Campaigns

With a vendor-certified purity of 95% [1], this compound meets the stringent quality requirements of high-throughput screening. Its use over lower-purity in-house batches minimizes variability and enhances the reproducibility of hit-to-lead transitions.

Quote Request

Request a Quote for 5-(2-Chloropyridin-4-yl)-3-(furan-2-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.